molecular formula C23H27FN2O2S B1672119 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole CAS No. 158848-32-9

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

Cat. No. B1672119
CAS RN: 158848-32-9
M. Wt: 414.5 g/mol
InChI Key: BANYJBHWTOJQDU-GDLZYMKVSA-N
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Description

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C23H27FN2O2S . The IUPAC name is 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole . The molecular weight is 414.539 .


Chemical Reactions Analysis

Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

properties

IUPAC Name

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANYJBHWTOJQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393749
Record name 5-Fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]-1-piperidinyl]ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

CAS RN

158848-32-9
Record name 5-Fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]-1-piperidinyl]ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

Q & A

Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?

A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.

Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?

A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]

Q3: How does the potency of GR-159897 compare to other NK2R antagonists?

A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []

Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?

A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []

Q5: Does GR-159897 affect glial cells in the enteric nervous system?

A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.

Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?

A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]

Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?

A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []

Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?

A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []

Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?

A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]

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